molecular formula C5H7Cl3O2S2 B14536895 Ethyl [(trichloromethyl)disulfanyl]acetate CAS No. 61915-55-7

Ethyl [(trichloromethyl)disulfanyl]acetate

Cat. No.: B14536895
CAS No.: 61915-55-7
M. Wt: 269.6 g/mol
InChI Key: TUPWNUZHJZAFFM-UHFFFAOYSA-N
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Description

Ethyl [(trichloromethyl)disulfanyl]acetate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is notable for its unique structure, which includes a trichloromethyl group and a disulfanyl linkage, making it an interesting subject for chemical research and industrial applications.

Properties

CAS No.

61915-55-7

Molecular Formula

C5H7Cl3O2S2

Molecular Weight

269.6 g/mol

IUPAC Name

ethyl 2-(trichloromethyldisulfanyl)acetate

InChI

InChI=1S/C5H7Cl3O2S2/c1-2-10-4(9)3-11-12-5(6,7)8/h2-3H2,1H3

InChI Key

TUPWNUZHJZAFFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSSC(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(trichloromethyl)disulfanyl]acetate typically involves the esterification of trichloromethylthioacetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

Trichloromethylthioacetic acid+EthanolAcid CatalystEthyl [(trichloromethyl)disulfanyl]acetate+Water\text{Trichloromethylthioacetic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Trichloromethylthioacetic acid+EthanolAcid Catalyst​Ethyl [(trichloromethyl)disulfanyl]acetate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(trichloromethyl)disulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the disulfanyl linkage to thiols.

    Substitution: The trichloromethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl [(trichloromethyl)disulfanyl]acetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of ethyl [(trichloromethyl)disulfanyl]acetate involves its interaction with various molecular targets. The disulfanyl linkage can undergo redox reactions, leading to the formation of reactive sulfur species. These species can interact with biological molecules, potentially leading to antimicrobial or antifungal effects. The trichloromethyl group can also participate in substitution reactions, modifying the activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester used as a solvent.

    Methyl [(trichloromethyl)disulfanyl]acetate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl [(dichloromethyl)disulfanyl]acetate: Similar structure but with a dichloromethyl group.

Uniqueness

This compound is unique due to its trichloromethyl group and disulfanyl linkage. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

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